6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine typically involves the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with appropriate reagents under basic conditions. For instance, the reaction with methyl methanesulfonate in dimethylformamide (DMF) at room temperature for 24 hours under continuous stirring can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: It may be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound shares the imidazo[4,5-b]pyridine core but has a methyl group instead of the phenylprop-2-enylsulfanyl group.
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound lacks the sulfanyl group but retains the phenyl group.
Uniqueness
6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
849026-95-5 |
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Molecular Formula |
C15H12BrN3S |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H12BrN3S/c16-12-9-13-14(17-10-12)19-15(18-13)20-8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2,(H,17,18,19)/b7-4+ |
InChI Key |
AEIVAAMPXAJSBF-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=C(N2)C=C(C=N3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=C(N2)C=C(C=N3)Br |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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